molecular formula C12H8N4O B116154 1-(2-Pyridylcarbonyl)benzotriazole CAS No. 144223-29-0

1-(2-Pyridylcarbonyl)benzotriazole

Cat. No. B116154
M. Wt: 224.22 g/mol
InChI Key: STCGMSMATDHRCO-UHFFFAOYSA-N
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Description

1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O . It appears as a white to beige powder .


Molecular Structure Analysis

The molecular structure of 1-(2-Pyridylcarbonyl)benzotriazole consists of a benzotriazole ring attached to a pyridine ring via a carbonyl group . The molecular weight is 224.22 g/mol .


Physical And Chemical Properties Analysis

1-(2-Pyridylcarbonyl)benzotriazole is a solid compound with a melting point of 117-124 °C . It has a molecular weight of 224.22 g/mol . The compound has a topological polar surface area of 60.7 Ų and a complexity of 296 .

Scientific Research Applications

  • Corrosion Inhibition : 1-(2-Pyridylcarbonyl)benzotriazole has been investigated for its potential as a corrosion inhibitor. Studies have shown that similar benzotriazole derivatives effectively inhibit corrosion in metals such as aluminum and copper in various environments, including acidic media and groundwater (Kaya et al., 2016; Khaled et al., 2009; Gopi et al., 2009).

  • Molecular Engineering and Synthesis : This compound has applications in the synthesis of various molecular structures. For instance, it's used in the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted heterocycles, showcasing its versatility in organic chemistry (Katritzky et al., 2000).

  • Coordination Chemistry : In coordination chemistry, 1-(2-Pyridylcarbonyl)benzotriazole has been utilized to form new complexes, such as a ruthenium(II) complex. These complexes have potential applications in catalysis and materials science (Małecki & Kusz, 2007).

  • Environmental Science : In the context of environmental science, the degradation and transformation of benzotriazole compounds, including 1-(2-Pyridylcarbonyl)benzotriazole, have been studied. These studies are important for understanding the environmental impact and fate of these compounds (Huntscha et al., 2014; Wu et al., 2021).

  • Phototransformation Studies : The phototransformation mechanisms of benzotriazole compounds are also a subject of research. These studies provide insights into how these compounds degrade under UV light, which is crucial for environmental risk assessment (Ye et al., 2018).

Safety And Hazards

1-(2-Pyridylcarbonyl)benzotriazole is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

1-(2-Pyridylcarbonyl)benzotriazole can be used as a reactant for the preparation of various compounds, including a ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, and acylation of Grignard and heteroaryllithium reagents .

properties

IUPAC Name

benzotriazol-1-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGMSMATDHRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395299
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridylcarbonyl)benzotriazole

CAS RN

144223-29-0
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridylcarbonyl)benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JG Małecki, J Kusz - Journal of Coordination Chemistry, 2007 - Taylor & Francis
The reaction of [RuCl 2 (PPh 3 ) 3 ] with 1-(2-pyridylcarbonyl)benzotriazole has been examined. A new ruthenium(II) complex–[RuCl(PPh 3 ) 2 (C 6 H 5 N 3 )(C 5 H 4 NCO 2 )] has been …
Number of citations: 5 www.tandfonline.com
B Machura, M Wolff, R Kruszynski, J Mroziński, J Kusz - Polyhedron, 2009 - Elsevier
The paper presents a combined experimental and computational study of novel rhenium(III) complexes with the picolinate ligand – [ReCl 2 (pic)(PPh 3 ) 2 ] (1) and [ReBr 2 (pic)(PPh 3 ) …
Number of citations: 9 www.sciencedirect.com
K Pillai - 2007 - search.proquest.com
Plasma polymerization techniques were used to synthesize and deposit hydrogel on silicon (Si) substrate. Hydrogel is a network of polymer chains that are water-insoluble and has a …
Number of citations: 3 search.proquest.com
J Mukiza, EC Hosten, TIA Gerber - Polyhedron, 2016 - Elsevier
The reaction of trans-[ReOBr 3 (PPh 3 ) 2 ] with 6-hydroxypicolinic acid (H 2 hpa) in ethanol led to the isolation of the Re IV triple bondRe IV dimer (μ-O)(μ-hpa) 2 [Re 2 Br(OEt)(PPh 3 ) 2 …
Number of citations: 7 www.sciencedirect.com

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